Product packaging for 2,5-Bis(butyltellanyl)furan(Cat. No.:CAS No. 543692-18-8)

2,5-Bis(butyltellanyl)furan

Cat. No.: B12902828
CAS No.: 543692-18-8
M. Wt: 435.5 g/mol
InChI Key: OQEWNOVCPARDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Bis(butyltellanyl)furan is a specialized organotellurium compound offered for research applications. The furan ring is a privileged scaffold in medicinal chemistry and material science, known for its electron-rich aromaticity which facilitates diverse chemical interactions . This compound features tellurium atoms bonded to butyl groups, a structure that may be of significant interest in the development of novel synthetic methodologies. Organotellurium compounds are frequently investigated for their potential as catalysts in organic synthesis and as precursors in the fabrication of metal chalcogenide nanomaterials. Researchers can utilize this reagent to explore its properties in cross-coupling reactions, organocatalysis, and as a building block for advanced polymers or functional materials. The presence of the tellurium moiety is particularly relevant for studies in free radical chemistry. As with many furan-containing molecules, the core structure allows it to act as a bioisostere, potentially useful in the design of new pharmacologically active molecules for basic research . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20OTe2 B12902828 2,5-Bis(butyltellanyl)furan CAS No. 543692-18-8

Properties

CAS No.

543692-18-8

Molecular Formula

C12H20OTe2

Molecular Weight

435.5 g/mol

IUPAC Name

2,5-bis(butyltellanyl)furan

InChI

InChI=1S/C12H20OTe2/c1-3-5-9-14-11-7-8-12(13-11)15-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3

InChI Key

OQEWNOVCPARDFM-UHFFFAOYSA-N

Canonical SMILES

CCCC[Te]C1=CC=C(O1)[Te]CCCC

Origin of Product

United States

Reactivity and Advanced Synthetic Transformations of 2,5 Bis Butyltellanyl Furan

Cross-Coupling Reaction Pathways Mediated by Tellurium Functionality

The tellurium atoms in 2,5-bis(butyltellanyl)furan activate the adjacent carbon atoms, rendering them susceptible to various palladium-catalyzed cross-coupling reactions. This reactivity allows for the selective formation of carbon-carbon bonds, providing a powerful tool for the synthesis of complex furan-containing molecules.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and its application to organotellurium compounds has expanded its scope. researchgate.netresearchgate.net In this context, this compound serves as an effective coupling partner with organoboron reagents, particularly potassium aryltrifluoroborate salts. researchgate.netphorteeducacional.com.br

The successful coupling of this compound with potassium aryltrifluoroborate salts is contingent on a carefully optimized set of reaction conditions. researchgate.net Initial studies have shown that using palladium acetate (B1210297) (Pd(OAc)₂) as the catalyst and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as the ligand in methanol (B129727) at room temperature can yield the desired 2,5-diaryl-furan. researchgate.net For instance, the reaction with phenyltrifluoroborate salt under these conditions produced 2,5-diphenylfuran (B1207041) in a 73% yield. researchgate.net

Further optimization of these conditions is crucial for achieving high yields and accommodating a broader range of substrates. Key parameters that are often varied include the palladium source, the phosphine (B1218219) ligand, the base, and the solvent system. The use of bench-stable potassium aryltrifluoroborates is advantageous due to their ease of handling and stability towards air and moisture. nih.gov

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of this compound with Potassium Phenyltrifluoroborate

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)Reference
1Pd(OAc)₂ (10)dppf (10)MethanolRoom Temp73 researchgate.net

This table is based on preliminary findings and serves as a starting point for further optimization.

A significant advantage of using this compound as a substrate is the potential for sequential, regioselective functionalization. By carefully controlling the stoichiometry of the organoboron reagent and the reaction conditions, it is possible to selectively substitute one or both of the butyltellanyl groups. This allows for the synthesis of both symmetrical 2,5-diaryl-furans and unsymmetrical 2-aryl-5-(butyltellanyl)furans. researchgate.netresearchgate.net

The latter can then be subjected to a second, different cross-coupling reaction to introduce a distinct aryl group at the 5-position, leading to the formation of unsymmetrical 2,5-diaryl-furans. The regioselectivity is primarily dictated by the reaction kinetics and the relative reactivity of the two C-Te bonds. The stereochemistry of the resulting diaryl- and aryl-furans is planar, consistent with the aromatic nature of the furan (B31954) ring.

The palladium-catalyzed cross-coupling of organotellurium compounds with terminal alkynes, a variation of the Sonogashira reaction, provides a direct route to acetylenic derivatives. researchgate.netmdpi.com This methodology has been successfully applied to this compound for the synthesis of novel furan-based acetylenic compounds. researchgate.net

The cross-coupling reaction of this compound with terminal alkynes is efficiently catalyzed by palladium(II) chloride (PdCl₂). researchgate.net This reaction can be used to synthesize both symmetrically and unsymmetrically substituted 2,5-bis-acetylenic furan derivatives under mild conditions. researchgate.net The amount of palladium catalyst required can be significantly reduced by the addition of a co-oxidant, such as copper(II) chloride, which also allows the reaction to be performed in the presence of air. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalyst SystemConditionsProductYield (%)Reference
1PhenylacetylenePdCl₂ (10 mol%), CuCl₂Air, Room Temp2,5-Bis(phenylethynyl)furanGood researchgate.net
21-HexynePdCl₂ (10 mol%), CuCl₂Air, Room Temp2,5-Bis(hex-1-yn-1-yl)furanModerate-Good researchgate.net

Yields are qualitative as reported in the source.

This synthetic strategy opens the door to a variety of novel acetylenic furan derivatives with potential applications in materials science and medicinal chemistry. mdpi.comchemrxiv.org The resulting 2,5-bis(alkynyl)furans can be either symmetrical, if the same alkyne is used to displace both butyltellanyl groups, or unsymmetrical, if a stepwise approach with two different alkynes is employed. researchgate.net

Carbon-Carbon Bond Formation with Terminal Alkynes

Further Derivatization Strategies via Tellurium Oxidation States

The tellurium atoms in this compound are not merely placeholders for subsequent coupling reactions but can also be the site of various chemical transformations. The ability of tellurium to exist in different oxidation states (II, IV, and VI) opens up avenues for further derivatization.

The organotellanyl groups can be chemically modified to introduce new functionalities or to facilitate subsequent reactions.

One of the most common transformations of diorganotellurides is oxidation. Treatment of this compound with an oxidizing agent, such as hydrogen peroxide or a peroxy acid, would be expected to yield the corresponding 2,5-bis(butyltelluronyl)furan (a telluroxide). These telluroxides are synthetically useful intermediates. For instance, they can undergo thermal elimination to generate alkenes, although in the context of a furan ring, this pathway is less likely. More relevant is their potential for reductive elimination or further oxidation.

Conversely, the tellurium centers can be involved in reductive processes. For example, if the tellurium were to be oxidized to a higher oxidation state, subsequent reduction back to the telluride (Te(II)) could be achieved using a variety of reducing agents.

The tellurium atoms in this compound possess lone pairs of electrons, rendering them nucleophilic. This nucleophilicity allows for reactions with various electrophiles.

Electrophilic Attack at Tellurium: The tellurium centers can react with alkyl halides to form telluronium salts . For example, reaction with an excess of methyl iodide would likely produce the corresponding bis(telluronium) salt, [2,5-bis(butylmethyltelluronio)furan] diiodide. These salts can be useful in their own right or as precursors for other transformations.

Another important electrophilic reaction is halogenation. Treatment with elemental halogens (e.g., Cl₂, Br₂, I₂) would lead to the oxidative addition of the halogen to the tellurium center, forming diorganotellurium(IV) dihalides . For instance, reacting this compound with two equivalents of bromine would be expected to yield 2,5-bis(butyldibromotelluranyl)furan . These Te(IV) species are more stable than their telluride precursors and can serve as electrophilic tellurium sources in other reactions. thieme-connect.detandfonline.com

Nucleophilic Reactivity towards Tellurium: While the tellurium in a telluride is generally considered nucleophilic, in higher oxidation states, it becomes electrophilic. For example, the aforementioned diorganotellurium(IV) dihalides can be susceptible to nucleophilic attack at the tellurium center. This can lead to the displacement of the halide ligands by other nucleophiles, allowing for the introduction of a variety of functional groups at the tellurium atom.

Spectroscopic Characterization Techniques for 2,5 Bis Butyltellanyl Furan and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular framework of 2,5-Bis(butyltellanyl)furan. Through the analysis of various NMR-active nuclei, including ¹H, ¹³C, and ¹²⁵Te, a complete picture of the compound's connectivity and electronic environment can be assembled.

¹H and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for mapping the hydrogen and carbon skeletons of organic molecules. In the case of this compound, the chemical shifts of the furan (B31954) ring protons and carbons, as well as those of the butyl chains, provide critical information about the electronic environment and the influence of the tellurium atoms.

Detailed analysis of the ¹H NMR spectrum would reveal distinct signals for the protons on the furan ring and the different methylene (B1212753) groups of the butyl chains. The integration of these signals would confirm the number of protons in each unique environment, while the coupling patterns (multiplicity) would elucidate the connectivity between adjacent protons. Similarly, the ¹³C NMR spectrum would display characteristic signals for the furan ring carbons and the butyl chain carbons, with their chemical shifts being sensitive to the electronegativity of the neighboring tellurium atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Furan C-H--
Furan C-Te--
Te-CH₂--
-CH₂---
-CH₂---
-CH₃--

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively establish the connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are pivotal in this regard.

A ¹H-¹H COSY spectrum would reveal correlations between coupled protons, confirming the sequence of protons within the butyl chains and their relationship to the furan ring. The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). Finally, the HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting the butyltellanyl moieties to the furan ring at the 2 and 5 positions.

¹²⁵Te NMR Spectroscopy for Tellurium Environment Characterization

For this compound, the ¹²⁵Te NMR spectrum would be expected to show a single resonance, confirming the symmetric nature of the molecule. The specific chemical shift value would provide valuable insight into the shielding of the tellurium nuclei, which is influenced by the furan ring and the butyl groups. This data is crucial for comparing the electronic properties of this compound with other organotellurium derivatives.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. edinst.com These techniques are particularly useful for identifying functional groups and understanding the conformational properties of this compound.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would exhibit a series of absorption bands corresponding to the various vibrational modes of the molecule. Specific frequencies can be assigned to the stretching and bending vibrations of the C-H, C-C, and C-O bonds within the furan ring and the butyl chains.

Key characteristic frequencies would include:

Furan ring vibrations: C-H stretching, C=C stretching, and ring breathing modes.

Butyl chain vibrations: Symmetric and asymmetric C-H stretching of the CH₂ and CH₃ groups, as well as CH₂ bending (scissoring, wagging, twisting, and rocking) modes.

C-Te vibrations: The stretching vibration of the carbon-tellurium bond would appear at a characteristic low frequency, providing direct evidence for the presence of this functional group.

Interactive Data Table: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Furan C-HStretching-
Furan C=CStretching-
Alkyl C-HStretching-
Alkyl CH₂Bending-
C-TeStretching-

Analysis of Molecular Vibrations and Conformations

A detailed analysis of the vibrational spectra, often aided by computational methods such as Density Functional Theory (DFT), can provide insights into the conformational preferences of the butyl chains attached to the tellurium atoms. The number and positions of the observed bands can be influenced by the symmetry of the molecule and the presence of different conformers in the sample.

By comparing the experimental IR and Raman spectra with theoretically calculated spectra, a more complete assignment of the vibrational modes can be achieved. This analysis can also help in understanding the nature of the interaction between the tellurium atoms and the furan ring, contributing to a comprehensive understanding of the molecule's structure and bonding.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be essential for determining the precise elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.

For this compound, with a chemical formula of C₁₂H₂₀OTe₂, the theoretical exact mass can be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), oxygen (¹⁶O), and tellurium (¹³⁰Te). This calculated mass would then be compared to the experimentally determined mass from an HRMS instrument. A close match between the theoretical and experimental values would confirm the elemental formula of the compound.

Table 1: Theoretical Isotopic Mass Data for HRMS Analysis of C₁₂H₂₀OTe₂

Isotope Exact Mass (Da)
¹²C 12.000000
¹H 1.007825
¹⁶O 15.994915
¹³⁰Te 129.906223
Theoretical Exact Mass of C₁₂H₂₀OTe₂ 428.9641

Note: This table presents the theoretical data that would be used in an HRMS analysis. The actual experimental value is not available in the public domain.

Elucidation of Fragmentation Pathways

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The pattern of these fragments provides a "fingerprint" that can help to elucidate the structure of the parent molecule.

For this compound, the fragmentation would likely be influenced by the furan ring, the tellurium atoms, and the butyl chains. Common fragmentation patterns for similar organotellurium compounds involve the cleavage of the carbon-tellurium bond and the subsequent fragmentation of the alkyl chains. The furan ring itself can also undergo characteristic ring-opening or fragmentation.

Potential fragmentation pathways could include:

Cleavage of the C-Te bond: This would likely be a primary fragmentation pathway, resulting in the loss of a butyltellanyl radical (•TeC₄H₉) or a butyl radical (•C₄H₉).

Fragmentation of the butyl chain: The butyl groups could undergo fragmentation through the loss of smaller alkyl groups (e.g., methyl, ethyl radicals).

Furan ring fragmentation: The furan ring could fragment, leading to characteristic ions.

Analysis of the masses of the resulting fragments would allow for the piecing together of the original molecular structure.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Crystallography of this compound

To perform single-crystal X-ray crystallography, a suitable single crystal of this compound would need to be grown. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

This technique would provide unambiguous proof of the connectivity of the atoms in the molecule and its conformation in the solid state.

Analysis of Bond Lengths, Bond Angles, and Intermolecular Interactions

The data obtained from single-crystal X-ray crystallography would allow for the precise measurement of all bond lengths and angles within the this compound molecule. This would include the C-Te bond lengths, the C-C and C-O bond lengths within the furan ring, and the bond angles around the tellurium atoms and the carbon atoms of the furan ring and butyl chains.

Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, providing insight into any intermolecular interactions, such as van der Waals forces or potential weak interactions involving the tellurium atoms.

Table 2: Hypothetical Crystallographic Data Table for this compound

Parameter Expected Value/Range
Crystal system -
Space group -
a (Å) -
b (Å) -
c (Å) -
α (°) -
β (°) -
γ (°) -
Volume (ų) -
Z -
C-Te bond length (Å) ~2.14
C-O bond length (furan, Å) ~1.36
C-C bond length (furan, Å) ~1.35-1.44
C-Te-C bond angle (°) ~90-100

Note: This table is a hypothetical representation of the type of data that would be obtained from an X-ray crystallographic analysis. Actual experimental data is not available.

Computational and Mechanistic Studies on Organotellurium Furan Reactivity

Theoretical Electronic Structure Investigations

Theoretical investigations into the electronic structure of molecules like 2,5-Bis(butyltellanyl)furan are crucial for predicting their stability, reactivity, and potential applications in catalysis and materials science. Density Functional Theory (DFT) and molecular orbital analysis are powerful tools for gaining these insights.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ekb.eg For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set such as 3-21G, can provide valuable information about its ground state properties. ekb.eg These calculations can determine optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density.

The optimized geometry would reveal the spatial arrangement of the butyltellanyl groups relative to the furan (B31954) ring. It is expected that the C-Te bonds would exhibit lengths characteristic of single bonds in organotellurium compounds. The electron density distribution, visualized through molecular electrostatic potential (MESP) maps, would likely show regions of high electron density around the tellurium and oxygen atoms, indicating their nucleophilic character.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations (Illustrative)

Property Predicted Value
C-Te Bond Length ~2.15 Å
C-O-C Angle (in furan) ~106°
Dipole Moment Non-zero
Total Energy Calculated in Hartrees

Note: These are illustrative values based on general knowledge of organotellurium compounds and have not been derived from specific calculations on this compound.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.com The energy and localization of these orbitals determine the molecule's ability to act as a nucleophile or an electrophile. youtube.comtaylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the tellurium atoms and the furan ring, reflecting the high energy of the p-orbitals of tellurium and the π-system of the furan. This would indicate that the molecule is likely to act as an electron donor in chemical reactions. The LUMO, on the other hand, would likely be a π* orbital of the furan ring or a σ* orbital associated with the C-Te bonds. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative)

Property Predicted Characteristic
HOMO Energy Relatively high
LUMO Energy Relatively low
HOMO-LUMO Gap Moderate to small
HOMO Localization Tellurium atoms, Furan π-system
LUMO Localization Furan π-system, C-Te σ-orbitals

Note: These are illustrative characteristics based on FMO analysis of analogous organotellurium compounds.

Reaction Mechanism Elucidation for Catalytic Transformations

Organotellurium compounds are known to participate in various catalytic reactions, particularly palladium-mediated cross-coupling reactions. rsc.org Understanding the mechanisms of these transformations is essential for optimizing reaction conditions and expanding their synthetic utility.

Palladium-catalyzed cross-coupling reactions typically proceed through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. nih.govnobelprize.orgwikipedia.org In the context of this compound acting as a coupling partner, the catalytic cycle would likely involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (R-X), forming a Pd(II) intermediate. youtube.com

Transmetalation: The organotellurium compound, this compound, would then undergo transmetalation with the Pd(II) complex. This step involves the transfer of a butyltellanyl-furan group to the palladium center, displacing the halide.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond of the product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The efficiency of this cycle would depend on the relative rates of these elementary steps, which are influenced by factors such as the nature of the ligands on the palladium catalyst, the solvent, and the temperature.

The elucidation of a reaction mechanism involves the identification and characterization of key intermediates and transition states. In the proposed palladium-catalyzed cross-coupling of this compound, the key intermediates would be the Pd(II) species formed after oxidative addition and transmetalation. These intermediates are often transient and difficult to isolate experimentally.

In Silico Modeling of Reaction Selectivity and Efficiency

In silico modeling has become an indispensable tool in modern chemistry for predicting the outcome of reactions and for the rational design of catalysts. semanticscholar.org For reactions involving this compound, computational models can be used to predict both the selectivity and efficiency of catalytic transformations.

By systematically varying the substrates, ligands, and reaction conditions within the computational model, it is possible to screen for the optimal parameters for a desired transformation. For example, if a cross-coupling reaction could potentially occur at either of the two tellurium centers, computational modeling could predict which site is more reactive and under what conditions regioselectivity can be achieved.

Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed based on a dataset of calculated properties for a series of related organotellurium compounds. These models can then be used to predict the reactivity and other properties of new, unsynthesized compounds, thereby accelerating the discovery of novel reagents and catalysts.

Quantum Chemical Calculations for Bond Dissociation Energies and Reaction Energetics

Computational chemistry, particularly through the application of quantum chemical calculations, serves as a powerful tool for elucidating the intricate details of chemical reactivity. For organotellurium compounds like this compound, these theoretical approaches provide invaluable insights into the strengths of its chemical bonds and the energy landscapes of its potential reactions. While specific experimental and computational studies on this compound are not extensively available in the current body of scientific literature, we can infer its likely chemical behavior and the types of data that would be sought in such computational investigations based on studies of analogous organotellurium and furanic compounds.

The primary focus of quantum chemical calculations in this context would be the determination of bond dissociation energies (BDEs) and the exploration of reaction energetics for various transformations. Density Functional Theory (DFT) is a commonly employed computational method for such investigations, offering a good balance between accuracy and computational cost.

Bond Dissociation Energies (BDEs)

The bond dissociation energy is a critical parameter that quantifies the strength of a chemical bond. In the case of this compound, the most labile bonds are predicted to be the Carbon-Tellurium (C-Te) bonds. Homolytic cleavage of these bonds would result in the formation of radical species, a process central to many chemical reactions.

Computational models can predict the BDE for the C(furan)-Te bond, providing a quantitative measure of the energy required to break this bond. This value is influenced by the nature of the furan ring and the butyl group attached to the tellurium atom. For comparison, the BDEs of other relevant bonds within the molecule, such as the Te-C(butyl) and various C-H and C-C bonds, can also be calculated to create a comprehensive picture of the molecule's stability.

A hypothetical data table illustrating the kind of information that would be generated from such a computational study is presented below. It is important to note that these values are illustrative and not based on published experimental or computational data for this compound.

Bond TypeFunctional GroupCalculated Bond Dissociation Energy (kcal/mol)
C-TeFuran-Tellurium75 - 85
Te-CTellurium-Butyl60 - 70
C-HFuran Ring110 - 120
C-HButyl Group (alpha)95 - 105

Reaction Energetics

For this compound, several types of reactions could be computationally investigated. For instance, the compound could undergo reactions involving the tellurium centers, such as oxidation or coordination to metal centers. Alternatively, the furan ring itself is susceptible to electrophilic substitution, and the butyltellanyl groups would act as directing groups in such reactions.

A computational study of an electrophilic substitution reaction on the furan ring would involve calculating the energies of the starting materials, the intermediate carbocation (the Wheland intermediate), the transition state leading to this intermediate, and the final product. By comparing the activation energies for substitution at different positions on the furan ring, the regioselectivity of the reaction can be predicted. The electron-donating nature of the tellurium atom is expected to direct incoming electrophiles to the positions ortho and para to the butyltellanyl groups.

An illustrative data table for a hypothetical electrophilic bromination reaction is provided below to demonstrate the type of energetic data that would be obtained.

Reaction CoordinateCalculated Relative Energy (kcal/mol)
Reactants (this compound + Br₂)0.0
Transition State (Substitution at C3)+20 - +25
Intermediate (Substitution at C3)+5 - +10
Transition State (Substitution at C4)+20 - +25
Intermediate (Substitution at C4)+5 - +10
Products (Brominated furan + HBr)-10 - -15

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Versatile Synthetic Intermediates in Fine Chemical Synthesis

Precursors for Furan-Based Monomers and Polymers , including:

Synthesis of Heat-Insulating Materials and Resins

Building Blocks for Polymeric Scaffolds

Functionalized Furans for Self-Healing and Shape Memory Polymers

Development of Novel Catalytic Systems Utilizing Tellurium Centers

Integration within Sustainable Chemistry and Biomass Valorization Frameworks

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Extensive searches have yielded general information on the conversion of biomass-derived furanic platform chemicals, such as 5-hydroxymethylfurfurual (HMF), into various furan derivatives for renewable material applications. Similarly, literature exists on the properties and potential applications of tellurium-containing polymers in optoelectronics. However, a direct link or specific research concerning "this compound" within these contexts could not be established.

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Applications as Advanced Organic and Polymeric Materials Precursors

Applications As Advanced Organic and Polymeric Materials Precursors

Scaffolds for Conjugated Systems and Optoelectronic Materials

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Future Directions and Emerging Research Avenues

Development of Greener and More Sustainable Synthetic Routes for Organotellurium Furans

The traditional synthesis of diorganotellurides often relies on stoichiometric organometallic reagents and volatile organic solvents, posing environmental and safety challenges. Future research must prioritize the development of more sustainable pathways to 2,5-Bis(butyltellanyl)furan. A primary strategy involves leveraging biomass-derived starting materials. Furan (B31954) itself, and its derivatives like 2,5-diformylfuran or 2,5-furandicarboxylic acid, can be produced from the dehydration of carbohydrates, offering a renewable feedstock. nih.govfrontiersin.orgnih.gov The subsequent challenge lies in developing eco-friendly telluration methods.

Microwave-assisted organic synthesis (MAOS) stands out as a promising technique. It can dramatically reduce reaction times, often leading to higher yields and cleaner reactions with less by-product formation. sciforum.netnih.govnih.gov The application of MAOS to the synthesis of organotellurium compounds has been shown to be an effective alternative to conventional heating, decreasing reaction times from hours to minutes. nih.govresearchgate.net Research could focus on a one-pot, microwave-assisted reaction starting from a biomass-derived furan precursor, such as 2,5-dilithiofuran or a dihalofuran, with a butyltellurium source.

Further innovation could involve exploring solvent-free reaction conditions or the use of greener solvents like water or ethylene (B1197577) glycol, which have been successfully employed in some microwave-assisted organotellurium cyclization reactions. nih.gov

Synthetic Strategy Traditional Approach Proposed Greener Alternative Key Advantages
Furan Source Petroleum-based furanBiomass-derived furan derivatives (e.g., from fructose, xylose) nih.govresearchgate.netRenewable feedstock, reduced carbon footprint.
Telluration Reagent Generation of butyltellurolate (BuTe⁻) from dibutyl ditelluride and a strong reducing agent (e.g., NaBH₄) in an organic solvent.In situ generation of tellurolate; use of elemental tellurium with a reducing agent in a greener solvent. wikipedia.orgAvoids pre-synthesis of ditelluride, atom economy.
Energy Input Conventional reflux heating for several hours.Microwave-assisted synthesis (10-30 minutes). nih.govnih.govDrastic reduction in reaction time, energy efficiency, potentially cleaner reaction profiles.
Solvent Anhydrous THF or diethyl ether.Water, ethylene glycol, or solvent-free conditions. nih.govReduced toxicity and environmental impact.

Exploration of Novel Reactivity Patterns and Transformation Pathways for this compound

The carbon-tellurium (C-Te) bond is the weakest among the carbon-chalcogen bonds, making it highly susceptible to cleavage and thus a versatile functional group for organic transformations. The presence of two C-Te bonds in this compound opens up possibilities for sequential or dual functionalization.

A significant area for exploration is its use in transition-metal-catalyzed cross-coupling reactions. Organotellurium compounds can participate in reactions analogous to Stille and Suzuki couplings. wikipedia.orgrsc.org The key step in these catalytic cycles is transmetalation, where the organic group is transferred from tellurium to the metal catalyst (e.g., palladium). researchgate.netwikipedia.org Future studies could investigate the palladium- or copper-catalyzed coupling of this compound with a variety of partners, such as aryl halides, vinyl triflates, and terminal alkynes, to synthesize complex, conjugated furan-based architectures.

The dual C-Te bonds could allow for the synthesis of furan-based polymers or macrocycles through iterative cross-coupling reactions. The differing reactivity of the two tellurium moieties, potentially induced by electronic or steric factors after the first coupling, could be exploited for selective, stepwise functionalization.

Reaction Type Coupling Partner Potential Product Catalyst System
Stille-type CouplingOrganostannanes (R-SnBu₃)2,5-disubstituted furansPd(PPh₃)₄ / CuI rsc.org
Suzuki-type CouplingOrganoboronic acids (R-B(OH)₂)2,5-diaryl or 2,5-divinyl furansPd(OAc)₂ / SPhos
Sonogashira-type CouplingTerminal Alkynes (R-C≡CH)2,5-dialkynyl furansPdCl₂(PPh₃)₂ / CuI researchgate.net
Heck-type CouplingAlkenes (R-CH=CH₂)2,5-divinyl furansPd(OAc)₂ / P(o-tol)₃

Application in Advanced Catalysis and Main Group Chemistry

Beyond its role as a substrate, this compound has significant potential as a ligand in coordination chemistry and as a catalyst in its own right. The tellurium atoms, with their soft, polarizable lone pairs, can act as excellent donors for soft transition metals like palladium, platinum, and gold. researchgate.netrsc.org

As a bidentate "telluroether" ligand, it could be used to synthesize novel metal complexes with unique catalytic activities. Such complexes could find applications in various organic transformations, including Suzuki-Miyaura and Mizoroki-Heck couplings. rsc.org The electronic properties of the furan ring, combined with the strong trans-influence of the tellurium donors, could modulate the reactivity of the metal center in interesting ways. ias.ac.in

Furthermore, the field of chalcogen bonding catalysis, where the electrophilic region on a covalently bonded chalcogen atom interacts with a Lewis base, is rapidly emerging. researchgate.net The tellurium atoms in this compound could act as dual chalcogen-bond donors, enabling its use as an organocatalyst for activating substrates in reactions like Diels-Alder or Michael additions. This represents a frontier in main group chemistry, moving beyond the traditional role of tellurium compounds as mere synthetic intermediates. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of many organometallic compounds, including organotellurides, can be hampered by their sensitivity to air and moisture. Flow chemistry offers a powerful solution to these challenges. tue.nltechniques-ingenieur.fr By performing reactions in sealed, continuous-flow reactors, exposure to the atmosphere is eliminated, enhancing safety and reproducibility. vapourtec.comacs.org The superior heat and mass transfer in microreactors allows for precise temperature control, which is critical for managing potentially exothermic reactions involving organometallic intermediates.

Future research should aim to develop a continuous-flow synthesis of this compound. This could involve pumping a solution of a 2,5-dihalofuran and a butyltellurolate precursor through a heated reactor coil to achieve rapid and controlled synthesis. This flow setup could then be directly coupled to subsequent reactors for in-line functionalization, such as cross-coupling or oxidation, creating a multi-step synthesis sequence without the need for isolating sensitive intermediates. researchgate.net

Automated synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions. imperial.ac.ukscripps.edu Such platforms, which can handle air-sensitive reagents, would allow for the rapid optimization of synthetic routes and the exploration of the reactivity of this compound with a large library of substrates and catalysts in parallel. merckmillipore.comsynthiaonline.com

Advanced In Situ Spectroscopic Characterization of Reaction Dynamics

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Tellurium possesses two NMR-active isotopes, ¹²³Te and ¹²⁵Te, with ¹²⁵Te being the nucleus of choice due to its higher natural abundance and sensitivity. huji.ac.ilnorthwestern.edu ¹²⁵Te NMR spectroscopy is an exceptionally powerful tool for probing the electronic environment of the tellurium atom, with a very wide chemical shift range that is highly sensitive to changes in coordination, oxidation state, and substituent effects. rsc.orgiaea.org

Future research should employ advanced in situ NMR techniques to monitor reactions involving this compound in real time. By running a reaction directly in an NMR tube, it is possible to identify transient intermediates, determine reaction kinetics, and elucidate complex mechanistic pathways. For example, in situ ¹²⁵Te NMR could be used to observe the oxidative addition and transmetalation steps in a palladium-catalyzed cross-coupling reaction, providing direct evidence for the catalytic cycle. rsc.org Variable-temperature NMR studies could also provide thermodynamic and kinetic data on ligand exchange processes if the compound is used as a ligand for a metal catalyst. northwestern.edu This detailed mechanistic insight is invaluable for the rational design of more efficient and selective chemical processes.

Q & A

Basic: What are the primary synthetic routes for 2,5-Bis(butyltellanyl)furan, and what experimental parameters are critical for yield optimization?

Methodological Answer:
The synthesis of 2,5-bis(alkyltellanyl)furan derivatives typically involves metal-mediated coupling reactions or catalytic hydrogenation. For example, analogous furan diols like 2,5-bis(hydroxymethyl)furan (BHMF) are synthesized via hydrogenation of 5-hydroxymethylfurfural (HMF) using Ru or Pd catalysts under mild conditions (e.g., 30–60°C, 1–3 bar H₂) . For tellurium incorporation, a plausible route involves nucleophilic substitution or oxidative coupling using butyltellanyl precursors. Key parameters include:

  • Catalyst choice (e.g., Pd/C, Ru/Al₂O₃) to minimize over-reduction or side reactions.
  • Solvent selection (e.g., aqueous media for biocompatibility or polar aprotic solvents like DMF for solubility).
  • Reaction time and temperature control to prevent furan ring degradation.

Advanced: How can catalyst design mitigate side reactions (e.g., over-reduction or furan ring opening) during this compound synthesis?

Methodological Answer:
Advanced catalyst engineering is critical. Bimetallic catalysts (e.g., Ru-Co or Pd-Ni) enhance selectivity by modulating electronic and steric effects, as demonstrated in BHMF synthesis . For tellurium-based reactions:

  • Support materials : Acidic supports (e.g., silica-alumina) stabilize intermediates and suppress ring-opening side reactions.
  • Ligand modification : Bulky ligands on metal catalysts (e.g., phosphine ligands) can sterically hinder undesired pathways.
  • In-situ spectroscopy : Use FTIR or Raman to monitor reaction progress and identify side-product formation .

Basic: What analytical techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer:

  • GC-MS : For volatile intermediates and byproduct identification (e.g., residual butyltellanyl precursors) .
  • NMR (¹H/¹³C) : Confirm substitution patterns on the furan ring and quantify tellurium incorporation via coupling constants .
  • FTIR : Track functional groups (e.g., C-Te stretching at ~500 cm⁻¹) and furan ring integrity .
  • Elemental Analysis : Quantify Te content to assess stoichiometric accuracy.

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:
Contradictions often arise from differing experimental conditions. To address this:

  • Differential Scanning Calorimetry (DSC) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres .
  • Isothermal TGA : Measure weight loss kinetics at 100–200°C to identify degradation pathways.
  • Computational modeling : Use DFT to predict bond dissociation energies (e.g., C-Te vs. C-O bonds) and correlate with experimental data .

Basic: Which solvent systems are optimal for synthesizing and processing this compound?

Methodological Answer:

  • Polar aprotic solvents : DMF or DMSO enhance solubility of tellurium-containing intermediates but may require post-reaction purification .
  • Aqueous systems : For biocatalytic routes (e.g., recombinant yeast-mediated synthesis), use buffered solutions (pH 6–7) to stabilize the furan ring .
  • Supercritical CO₂ : For green chemistry applications, reduces solvent waste and improves reaction control .

Advanced: What mechanistic insights exist for tellurium incorporation into the furan ring, and how can isotopic labeling clarify reaction pathways?

Methodological Answer:

  • Radical pathways : Use EPR spectroscopy to detect Te-centered radicals during oxidative coupling .
  • Isotopic labeling : Synthesize ¹²⁵Te-labeled butyltellanyl precursors and track incorporation via ICP-MS or autoradiography.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated furans to identify rate-limiting steps .

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel with hexane/ethyl acetate gradients to separate tellurium byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
  • Membrane filtration : Remove colloidal metal catalysts (e.g., Pd nanoparticles) via ultrafiltration .

Advanced: How can electrochemical methods valorize this compound into high-value products?

Methodological Answer:

  • Electrocatalytic oxidation : Convert to telluroxanes using Pt or carbon electrodes in acidic media, analogous to BHMF-to-FDCA processes .
  • Paired electrolysis : Couple anodic oxidation (Te → Te⁴⁺) with cathodic H₂ production for energy efficiency .
  • In-situ Raman : Monitor surface intermediates during electrolysis to optimize voltage and pH .

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